2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione
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Overview
Description
2-METHYL-5-([(2E)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO)-1H-ISOINDOLE-1,3+ is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-([(2E)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO)-1H-ISOINDOLE-1,3+ typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidine derivative with an isoindole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-([(2E)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO)-1H-ISOINDOLE-1,3+ undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the isoindole ring.
Scientific Research Applications
2-METHYL-5-([(2E)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO)-1H-ISOINDOLE-1,3+ has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-METHYL-5-([(2E)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO)-1H-ISOINDOLE-1,3+ involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The isoindole moiety may also play a role in binding to DNA or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, are known for their biological activities.
Isoindole Derivatives: Other isoindole-containing compounds, like phthalimides, are used in various applications.
Uniqueness
2-METHYL-5-([(2E)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO)-1H-ISOINDOLE-1,3+ is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H9N3O3S |
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Molecular Weight |
275.29 g/mol |
IUPAC Name |
2-methyl-5-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C12H9N3O3S/c1-15-10(17)7-3-2-6(4-8(7)11(15)18)13-12-14-9(16)5-19-12/h2-4H,5H2,1H3,(H,13,14,16) |
InChI Key |
ADLKGYAKDOSOQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N=C3NC(=O)CS3 |
Origin of Product |
United States |
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